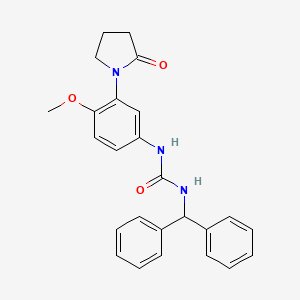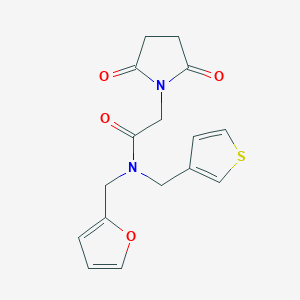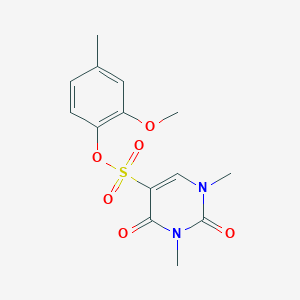
1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies :Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación
1. Enzyme Inhibition and Anticancer Properties
- Urea derivatives, including those similar in structure to 1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea, have been studied for their potential as enzyme inhibitors and their anticancer effects. For example, a study by Mustafa, Perveen, and Khan (2014) discusses the synthesis of urea derivatives and their subsequent testing on various enzymes and a prostate cancer cell line, highlighting their potential in cancer treatment (Mustafa, Perveen, & Khan, 2014).
2. Synthesis and Structural Analysis
- The synthesis of urea derivatives, including methods to create benzhydryl-phenylureas, has been a significant area of research. Muccioli et al. (2003) describe a microwave-enhanced synthesis method for such compounds, which is a notable advancement in the field of organic chemistry (Muccioli et al., 2003).
3. Molecular Interactions and DNA Binding
- Research has also been conducted on the interaction of urea derivatives with DNA. A study by Ajloo et al. (2015) investigates the interaction of Schiff base urea derivatives with calf-thymus DNA, providing insights into the potential for these compounds in genetic research and therapy (Ajloo et al., 2015).
4. Pharmacological Applications
- In pharmacology, urea derivatives are explored for their potential as drug candidates. Piccoli et al. (2012) discuss the role of a specific urea derivative in modulating food consumption in rats, suggesting implications for disorders like binge eating (Piccoli et al., 2012).
Propiedades
IUPAC Name |
1-benzhydryl-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-31-22-15-14-20(17-21(22)28-16-8-13-23(28)29)26-25(30)27-24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,14-15,17,24H,8,13,16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQADLGTRDRPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![(E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611236.png)





![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611243.png)
![N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2611246.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2611248.png)